

# Spectroscopic Analysis of 5-Methyl-1,3-benzodioxole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Methyl-1,3-benzodioxole

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## Abstract

This technical guide provides a detailed overview of the spectroscopic properties of **5-Methyl-1,3-benzodioxole** (CAS No: 7145-99-5). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies for obtaining such spectra are also detailed. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of benzodioxole derivatives.

## Introduction

**5-Methyl-1,3-benzodioxole** is an organic compound with the molecular formula  $\text{C}_8\text{H}_8\text{O}_2$  and a molecular weight of 136.15 g/mol .<sup>[1]</sup><sup>[2]</sup> It belongs to the benzodioxole class of compounds, which are of significant interest in the pharmaceutical and chemical industries due to their presence in a variety of natural products and their utility as synthetic intermediates.<sup>[2]</sup> Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this and related molecules. This guide provides a predictive analysis of its spectroscopic signature.

## Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for **5-Methyl-1,3-benzodioxole**. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen ( $^1\text{H}$  NMR) and carbon ( $^{13}\text{C}$  NMR) atoms.[3]

Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , Reference: TMS)

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Number of Protons	Assignment
~6.6-6.8	m	3H	Ar-H
~5.9	s	2H	O-CH <sub>2</sub> -O
~2.3	s	3H	Ar-CH <sub>3</sub>

Predicted  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$ , Reference: TMS)

Chemical Shift ( $\delta$ ) (ppm)	Carbon Type	Assignment
~147	Quaternary	C-O (aromatic)
~146	Quaternary	C-O (aromatic)
~132	Quaternary	C-CH <sub>3</sub> (aromatic)
~121	Tertiary	Ar-CH
~109	Tertiary	Ar-CH
~108	Tertiary	Ar-CH
~101	Secondary	O-CH <sub>2</sub> -O
~21	Primary	Ar-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.<sup>[4]</sup>

### Predicted IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (from CH <sub>3</sub> )
~1600-1450	Medium-Strong	Aromatic C=C skeletal vibrations
~1250-1200	Strong	Asymmetric C-O-C stretch (ether)
~1040-1020	Strong	Symmetric C-O-C stretch (ether)
~930	Medium	O-CH <sub>2</sub> -O bend

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.<sup>[5]</sup>

### Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
136	High	[M] <sup>+</sup> (Molecular Ion)
135	Moderate	[M-H] <sup>+</sup>
106	Moderate	[M-CH <sub>2</sub> O] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **5-Methyl-1,3-benzodioxole** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- **Data Acquisition:** Transfer the solution to a clean NMR tube. Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for  $^1\text{H}$ ).

### Infrared (IR) Spectroscopy

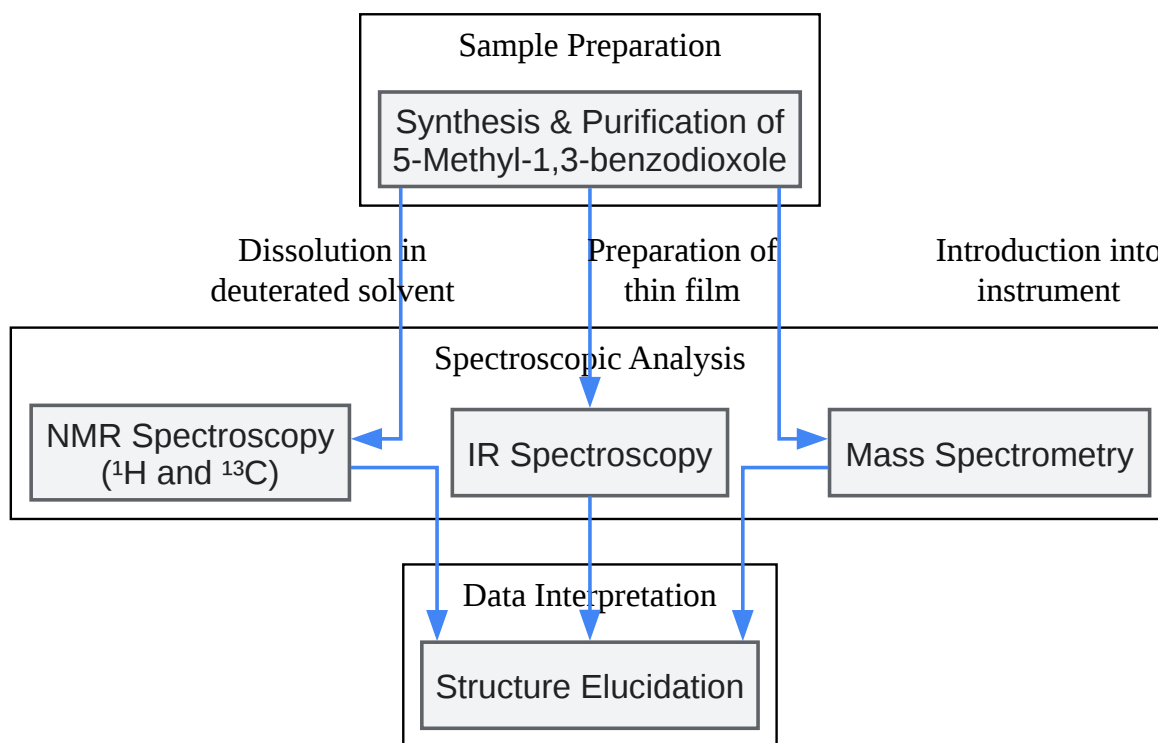
- **Sample Preparation (Liquid Sample):** Place a drop of neat **5-Methyl-1,3-benzodioxole** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- **Data Acquisition:** Place the sample holder in the IR spectrometer and acquire the spectrum over the standard range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).

### Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Utilize electron impact (EI) ionization to generate the molecular ion and fragment ions.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio by a mass analyzer.
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **5-Methyl-1,3-benzodioxole**.



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*General workflow for spectroscopic analysis.*

## Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of **5-Methyl-1,3-benzodioxole**. The tabulated data for NMR, IR, and MS, along with the generalized experimental protocols and workflow diagram, offer a valuable starting point for researchers working with this compound. It is important to note that the presented data is theoretical and should be confirmed by experimental analysis when the pure compound is available.

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Address: 3281 E Guasti Rd

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